

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Cyanomethyl)benzoic Acid

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Compound of Interest

Compound Name: 3-(Cyanomethyl)benzoic acid

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Abstract

This technical guide provides an in-depth analysis of the core physical and chemical properties of **3-(Cyanomethyl)benzoic acid** (CAS No. 5689-33-8), a key intermediate in pharmaceutical synthesis.^{[1][2][3]} Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven experimental methodologies for property determination. We delve into the structural, thermodynamic, and spectroscopic characteristics of this compound, offering a robust framework for its application in research and development. The protocols described herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of 3-(Cyanomethyl)benzoic Acid in Medicinal Chemistry

3-(Cyanomethyl)benzoic acid, also known as 3-carboxyphenylacetonitrile, is a bifunctional organic molecule featuring both a carboxylic acid and a nitrile group attached to a benzene ring.^{[1][3]} This unique structural arrangement makes it a versatile reagent in the synthesis of complex organic molecules.^{[1][3]} Its most notable application lies in the pharmaceutical industry as a crucial building block for the synthesis of neprilysin inhibitors, a class of drugs investigated for the treatment of cardiovascular diseases.^{[1][2][4]} A thorough understanding of its physical and chemical properties is therefore paramount for optimizing reaction conditions,

ensuring purity, and developing stable formulations. This guide serves as a centralized resource for such critical data and methodologies.

Molecular Structure and Core Identifiers

The structural integrity and identity of a compound are the foundation of all subsequent analysis.

- Chemical Name: **3-(Cyanomethyl)benzoic acid**[\[3\]](#)
- Synonyms: 3-Carboxyphenylacetonitrile, m-(Cyanomethyl)benzoic acid, Ketoprofen EP Impurity H[\[1\]](#)[\[2\]](#)
- CAS Number: 5689-33-8[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: $C_9H_7NO_2$ [\[1\]](#)[\[3\]](#)
- Molecular Weight: 161.16 g/mol [\[1\]](#)[\[3\]](#)[\[5\]](#)
- InChI Key: DATIHVJZEPOWPT-UHFFFAOYSA-N[\[6\]](#)

The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic oxygen and the nitrile nitrogen) dictates its intermolecular interactions and, consequently, its physical properties.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of **3-(Cyanomethyl)benzoic acid** are summarized in the table below. These values are critical for predicting its behavior in various experimental settings.

| Property | Value | Source(s) |
|---------------|--|--------------|
| Appearance | White solid | [3] |
| Melting Point | 175-176 °C (recrystallized from 25% ethanol) | [1][2][3][6] |
| Boiling Point | 371.6 °C at 760 mmHg (Predicted) | [1][2][3][6] |
| Density | 1.257 g/cm ³ (Predicted) | [1][2][3] |
| pKa | 4.04 ± 0.10 (Predicted) | [1][2] |
| LogP | 1.45 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |

Expert Insight: The relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions from the nitrile groups. The predicted pKa of ~4.04 suggests it is a moderately weak acid, comparable to benzoic acid itself, which is a critical consideration for designing extraction and purification protocols based on pH adjustments.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆):
 - δ 13.11 (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid. Its broadness is characteristic of exchangeable protons.
 - δ 7.95 (1H, singlet): Aromatic proton.
 - δ 7.90 (1H, doublet, J = 7.6 Hz): Aromatic proton.

- δ 7.60 (1H, multiplet): Aromatic proton.
- δ 7.53 (1H, triplet, $J = 7.6$ Hz): Aromatic proton.
- δ 4.14 (2H, singlet): This singlet represents the two protons of the methylene (-CH₂-) group adjacent to the nitrile. The singlet nature indicates no adjacent protons for coupling.
[2][4]

Mass Spectrometry (MS)

- ESI-MS (m/z): 160 ($M-1$)⁻. This corresponds to the deprotonated molecule, which is the expected observation in negative ion electrospray ionization mode.[2][4]

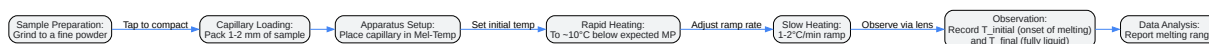
Experimental Protocols for Property Determination

To ensure the reliability of experimental data, standardized and validated protocols are essential. The following sections detail the methodologies for determining the key physical properties of **3-(Cyanomethyl)benzoic acid**.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range. The capillary method is a standard and reliable technique for this determination.[7]

Protocol Workflow:



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Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the **3-(Cyanomethyl)benzoic acid** sample is completely dry and finely powdered using a mortar and pestle.[8]
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom, aiming for a column height of 1-2 mm.[9]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- **Approximate Determination:** If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get an approximate range.[10]
- **Accurate Determination:** Prepare a new sample. Heat the apparatus rapidly to a temperature about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[10]
- **Observation and Recording:** Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_{initial}) and the temperature at which the entire sample becomes a clear liquid (T_{final}).
- **Reporting:** The melting point is reported as the range from T_{initial} to T_{final} . For a pure sample, this range should be narrow (0.5-1.5 °C).

Equilibrium Solubility Determination

Causality: Solubility is a fundamental thermodynamic property crucial for drug delivery, formulation, and purification (e.g., crystallization). The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.

Protocol Workflow:



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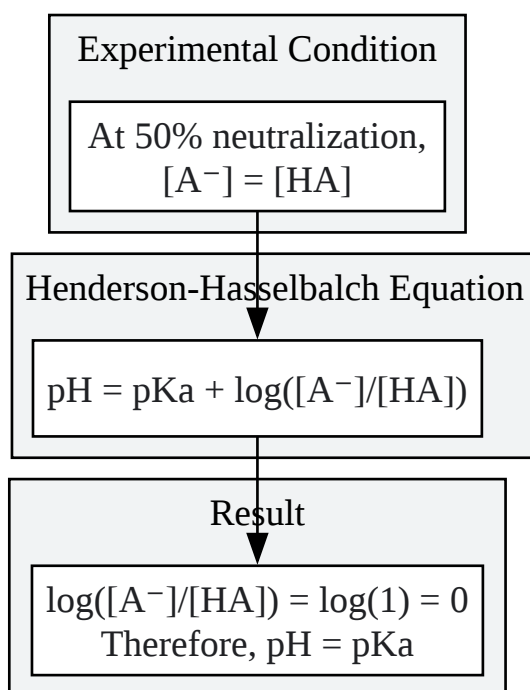
Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **3-(Cyanomethyl)benzoic acid** to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer for a sufficient period to reach equilibrium (typically 24 to 72 hours). [\[11\]](#)[\[12\]](#)
- Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. Separate the saturated solution from the solid phase by filtration (using a filter that does not adsorb the solute) or centrifugation. [\[12\]](#)[\[13\]](#)
- Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method and to prevent precipitation upon cooling. [\[13\]](#)
- Analysis: Quantify the concentration of **3-(Cyanomethyl)benzoic acid** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility by correcting for the dilution factor. Report the results in units such as mg/mL or mol/L at the specified temperature. [\[12\]](#)

pKa Determination

Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and interaction with biological targets. For carboxylic acids, potentiometric titration or UV-Vis spectrophotometry are common determination methods.



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